8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione
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Overview
Description
8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione is a chemical compound with the molecular formula C9H7ClO2. It belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired benzopyran structure . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Halogen substitution reactions can occur, leading to derivatives with different halogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-1H-2-benzopyran-1-one: A structurally similar compound with different substituents.
8-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one: Another derivative with hydroxyl groups.
3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Known for its biological activities.
Uniqueness
8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H5ClO3 |
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Molecular Weight |
196.58 g/mol |
IUPAC Name |
8-chloro-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C9H5ClO3/c10-6-3-1-2-5-4-7(11)13-9(12)8(5)6/h1-3H,4H2 |
InChI Key |
HMFLQANNQRLZMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)Cl)C(=O)OC1=O |
Origin of Product |
United States |
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